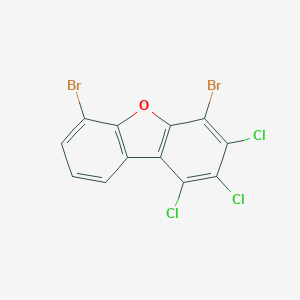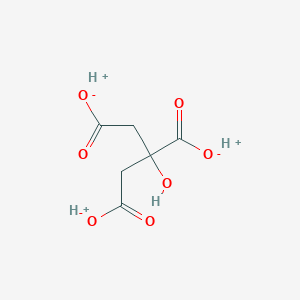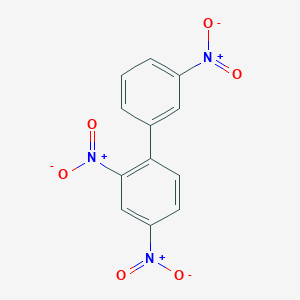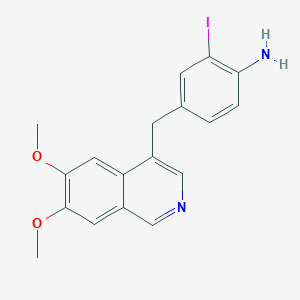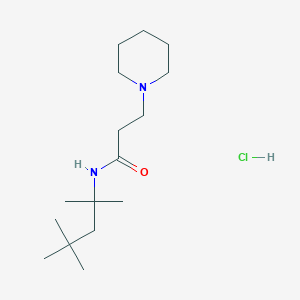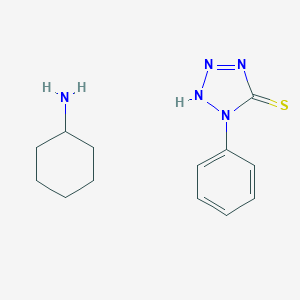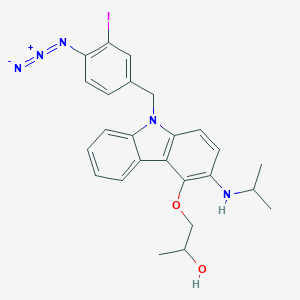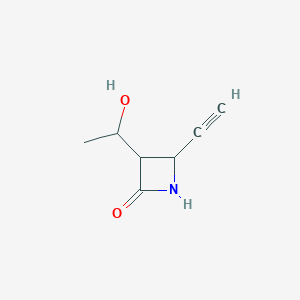
Tyrosyl-tyrosyl-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tyrosyl-tyrosyl-phenylalanine (YYP) is a tripeptide that is composed of tyrosine, phenylalanine, and another tyrosine molecule. It is a peptide that has been studied for its potential use in scientific research due to its unique properties and structure.
Aplicaciones Científicas De Investigación
Electrochemical Sensors and Biosensors
Tyrosyl-tyrosyl-phenylalanine plays a role in electrochemical sensors and biosensors, especially in the detection of phenylalanine, an amino acid essential for human health. These sensors have applications in monitoring genetic disorders like phenylketonuria, where the accumulation of phenylalanine can lead to serious health issues (Dinu & Apetrei, 2020).
Aromatic Amino Acid Hydroxylation
Phenylalanine hydroxylase, tyrosine hydroxylase, and tryptophan hydroxylase, which are involved in the hydroxylation of aromatic amino acids, are crucial in converting phenylalanine to tyrosine and subsequently to catecholamine neurotransmitters. These processes are significant in understanding various metabolic pathways and genetic disorders like phenylketonuria (Fitzpatrick, 2003).
Signaling and Enzymatic Reactions
The role of tyrosyl phosphorylation in signaling pathways is essential, as seen in the insulin receptor's mechanism. Studies involving mutations of tyrosyl residues to phenylalanine have helped understand the transmission of insulin signals and the functioning of biological receptors (White et al., 1988).
Metabolic Pathways in Plants and Microorganisms
The conversion of phenylalanine to tyrosine is a key step in various metabolic pathways in plants and microorganisms. Understanding these pathways, such as the production of aromatic amino acids and their derivatives, is vital for agricultural and medicinal applications (Maeda, Yoo, & Dudareva, 2011).
Genetic Disorders and Metabolism
Research on phenylalanine and tyrosine metabolism is crucial in understanding and managing inherited metabolic disorders like phenylketonuria. This involves studying enzyme activities and metabolic pathways that are disrupted in these conditions (van Wegberg et al., 2017).
Propiedades
Número CAS |
108322-11-8 |
|---|---|
Nombre del producto |
Tyrosyl-tyrosyl-phenylalanine |
Fórmula molecular |
C27H29N3O6 |
Peso molecular |
491.5 g/mol |
Nombre IUPAC |
(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C27H29N3O6/c28-22(14-18-6-10-20(31)11-7-18)25(33)29-23(15-19-8-12-21(32)13-9-19)26(34)30-24(27(35)36)16-17-4-2-1-3-5-17/h1-13,22-24,31-32H,14-16,28H2,(H,29,33)(H,30,34)(H,35,36)/t22-,23-,24-/m0/s1 |
Clave InChI |
TYGHOWWWMTWVKM-HJOGWXRNSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CC3=CC=C(C=C3)O)N |
SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC3=CC=C(C=C3)O)N |
Otros números CAS |
108322-11-8 |
Secuencia |
YYF |
Sinónimos |
Tyr-Tyr-Phe tyrosyl-tyrosyl-phenylalanine |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[Chloro(dimethyl)silyl]-3-fluoropyridine](/img/structure/B11933.png)
![2-[6-(4-Chlorophenoxy)hexyl]oxirane-2-carboxylic acid](/img/structure/B11939.png)
![(1r,2r,5s,6s)-9-Oxabicyclo[4.2.1]nonane-2,5-diol](/img/structure/B11942.png)

